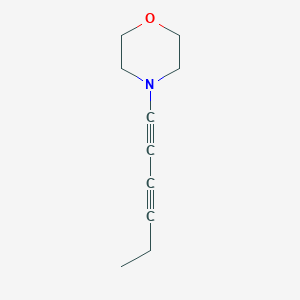
Hexadec-12-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadec-12-ynoic acid is a long-chain fatty acid with an acetylenic bond at the 12th carbon position
Vorbereitungsmethoden
Hexadec-12-ynoic acid can be synthesized through several methods. One common synthetic route involves the condensation of pent-1-yne with 11-bromoundecanoic acid, resulting in the formation of this compound . This reaction typically requires specific conditions, such as the presence of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale and cost-efficiency.
Analyse Chemischer Reaktionen
Hexadec-12-ynoic acid undergoes various chemical reactions, including:
Oxidation: The acetylenic bond can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The acetylenic hydrogen can be substituted with various functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexadec-12-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: this compound can be used in the production of specialty chemicals and materials, such as lubricants and surfactants.
Wirkmechanismus
The mechanism of action of hexadec-12-ynoic acid involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity may be related to the inhibition of prostaglandin synthesis . The exact molecular targets and pathways can vary depending on the specific biological or pharmacological context.
Vergleich Mit ähnlichen Verbindungen
Hexadec-12-ynoic acid can be compared with other acetylenic fatty acids, such as:
Octadec-6-ynoic acid: Known for its presence in certain seed oils and its use in the synthesis of other acetylenic compounds.
Octadec-9-ynoic acid: Found in seed oils of the Santalaceae and Olacaceae families.
Crepenynic acid (octadec-cis-9-en,12-ynoic acid): A major component of the seed oil of Crepis foetida and other plant families.
This compound is unique due to its specific structure and the position of the acetylenic bond, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
90284-26-7 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
hexadec-12-ynoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-3,6-15H2,1H3,(H,17,18) |
InChI-Schlüssel |
NXWPGEQTRNQCID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)
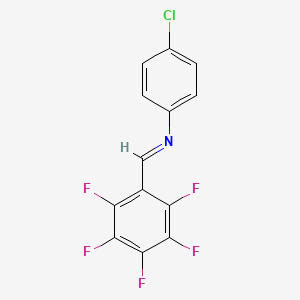
![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)
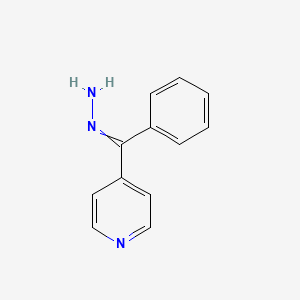
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
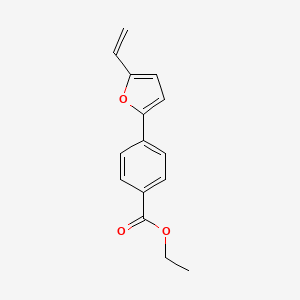

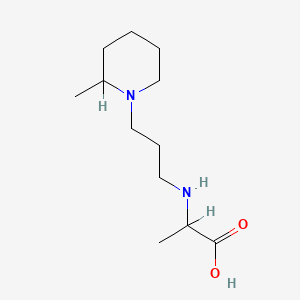
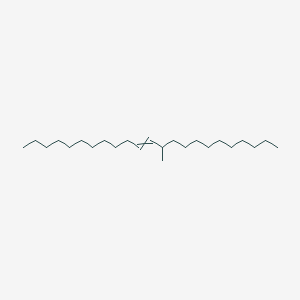

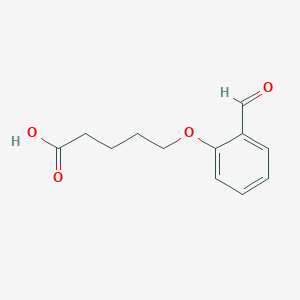
phosphaniumolate](/img/structure/B14365481.png)
